Product packaging for O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine(Cat. No.:CAS No. 64192-58-1)

O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine

Cat. No.: B14482481
CAS No.: 64192-58-1
M. Wt: 479.2 g/mol
InChI Key: HPQMRLCNKPMUJD-ZDUSSCGKSA-N
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Description

Contextualization within Thyroid Hormone Biochemistry and Metabolism

Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are tyrosine-based hormones essential for regulating metabolism, growth, and development. wikipedia.orgwikipedia.org The thyroid gland predominantly secretes T4, which is considered a prohormone. wikipedia.orgclevelandclinic.org T4 is converted in peripheral tissues to the more potent T3 by a family of enzymes called deiodinases. wikipedia.orgnih.gov This conversion is a critical step in activating thyroid hormone signaling.

The metabolism of thyroid hormones is a complex process involving several pathways, including deiodination, glucuronidation, and sulfation. nih.gov These pathways not only serve to inactivate and excrete thyroid hormones but also to modulate their local and systemic availability. Sulfation, the addition of a sulfate (B86663) group, is a key modification that alters the properties of thyroid hormones.

Significance as a Key Sulfated Thyroid Hormone Metabolite (Triiodothyronine Sulfate, T3S)

T3S is recognized as a major product of peripheral T3 metabolism. nih.gov The formation of T3S is a significant route for the disposal of T3, particularly through nondeiodinative pathways. oup.com Research has shown that a substantial portion of T3 undergoes sulfation, highlighting the importance of this metabolic pathway. oup.com

The sulfation of T3 to form T3S renders the hormone inactive. However, this is not necessarily an irreversible step. T3S can act as a reservoir from which active T3 can be regenerated through the action of sulfatases. nih.gov This process of sulfation and desulfation provides a mechanism for regulating the local availability of active T3 in specific tissues.

Overview of Academic Inquiry and Research Focus for O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine

Academic research on T3S has focused on several key areas to elucidate its role in thyroid hormone homeostasis. A primary area of investigation has been its metabolic fate. Studies in humans have revealed that T3S is rapidly cleared from the bloodstream, primarily through deiodination. nih.govosti.gov

Inhibitors of deiodination, such as propylthiouracil (B1679721) (PTU) and iopanoic acid (IA), have been used to study the metabolic pathways of T3S. nih.govosti.gov These studies have demonstrated that when deiodination is blocked, the clearance of T3S is significantly reduced. nih.govosti.gov Furthermore, conditions such as fasting also impact T3S clearance. nih.govosti.gov

Another area of research has been the potential for T3S to serve as a source of T3. While T3S itself is inactive, its conversion back to T3 by sulfatases could provide a local supply of the active hormone. nih.gov Studies have explored the absorption and conversion of orally administered T3S in humans, suggesting that it can indeed be a source of T3. researchgate.net

The table below summarizes key findings from metabolic studies of T3S in euthyroid men, illustrating the impact of various interventions on its clearance and deiodination.

InterventionMean Metabolic Clearance Rate (MCR) (liters/day)Total Urinary Deiodination Fraction (%)
Control 127-13591-92
Propylthiouracil (PTU) 8770
Iopanoic Acid (IA) 4626
Fasting (3 days) 5658

Data compiled from studies on the metabolic handling of T3S in euthyroid men. nih.govosti.gov

This rapid metabolism underscores the dynamic nature of T3S in the body. nih.gov The primary route of T3S disposal is deiodination, with an efficiency of approximately 92%. nih.govosti.gov

Further research continues to explore the intricate roles of sulfation in various physiological and pathological states, including fetal development and non-thyroidal illness, where alterations in T3S levels have been observed. nih.gov Understanding the dynamics of T3S metabolism is crucial for a complete picture of thyroid hormone regulation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14INO7S B14482481 O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine CAS No. 64192-58-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64192-58-1

Molecular Formula

C15H14INO7S

Molecular Weight

479.2 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(3-iodo-4-sulfooxyphenoxy)phenyl]propanoic acid

InChI

InChI=1S/C15H14INO7S/c16-12-8-11(5-6-14(12)24-25(20,21)22)23-10-3-1-9(2-4-10)7-13(17)15(18)19/h1-6,8,13H,7,17H2,(H,18,19)(H,20,21,22)/t13-/m0/s1

InChI Key

HPQMRLCNKPMUJD-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2)OS(=O)(=O)O)I

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=C(C=C2)OS(=O)(=O)O)I

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of O 3 Iodo 4 Sulfooxy Phenyl L Tyrosine

Process Development for O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine Synthesis

The generation of research-grade this compound necessitates a well-defined, multi-step synthetic process that is both reproducible and scalable. The core of this process involves the selective monoiodination of the L-tyrosine phenol (B47542) ring, followed by the sulfation of the phenolic hydroxyl group.

Scalable Preparation Strategies for Research-Grade Material

The synthesis of this compound begins with the regioselective monoiodination of L-tyrosine. For scalable, research-grade production, this is typically achieved through electrophilic iodination. A common method involves the use of an iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂), in the presence of a mild base. The reaction must be carefully controlled to favor the formation of the 3-iodo isomer and minimize the production of 3,5-diiodotyrosine. chegg.comresearchgate.net Enzymatic methods, utilizing peroxidases like lactoperoxidase with hydrogen peroxide and iodide, also offer high selectivity for monoiodination and can be adapted for larger-scale synthesis. nih.gov

The subsequent step is the sulfation of the 4-hydroxyl group of 3-iodo-L-tyrosine. A prevalent and scalable method for the sulfation of phenols is the use of a sulfur trioxide-pyridine complex (SO₃·py) or chlorosulfonic acid (ClSO₃H) in an appropriate solvent. nih.govgoogle.com When using chlorosulfonic acid, the reaction is typically performed at controlled, often low, temperatures to prevent side reactions and degradation. google.comgoogle.com The reaction with chlorosulfonic acid produces the desired sulfate (B86663) ester along with hydrogen chloride gas. google.com For scalability, continuous flow reactors can offer advantages in controlling reaction temperature and time, thus improving yield and purity. google.com

To facilitate handling and purification, the amino and carboxyl groups of L-tyrosine are often protected prior to iodination and sulfation. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amine and methyl or ethyl esters for the carboxyl group. These protecting groups are then removed in the final steps of the synthesis.

A plausible scalable synthetic route is summarized below:

StepReactionReagents and ConditionsKey Considerations
1 Protection of L-tyrosineBoc₂O, base; SOCl₂, MeOHProtection is crucial to prevent side reactions during subsequent steps. rsc.org
2 MonoiodinationI₂, H₂O₂ or IClStoichiometry and reaction time must be optimized to maximize mono-iodination and minimize di-iodination. chegg.comnih.gov
3 SulfationChlorosulfonic acid (ClSO₃H) or SO₃-Pyridine complexReaction temperature must be carefully controlled to prevent charring and unwanted side reactions. nih.govgoogle.com
4 DeprotectionAcidic conditions (e.g., TFA) for Boc; Saponification for estersConditions must be chosen to remove protecting groups without cleaving the labile sulfate ester.

Mechanistic Analysis of Key Chemical Transformations (e.g., Monoiodination, Sulfation with Chlorosulfonic Acid)

Monoiodination: The iodination of the tyrosine phenyl ring is an electrophilic aromatic substitution reaction. The phenolic hydroxyl group is a strong activating group, directing the electrophile to the ortho positions (3 and 5). The mechanism involves the attack of the electron-rich aromatic ring on an electrophilic iodine species. fiveable.me While molecular iodine (I₂) itself is not highly reactive, its polarization or oxidation generates a more potent electrophile, often represented as I⁺. libretexts.org In many procedures, an oxidizing agent like hydrogen peroxide is used to oxidize iodide (I⁻) to a more reactive iodinating species, such as hypoiodous acid (HOI), which is believed to be the active agent. libretexts.orgnih.gov

The proposed mechanism for iodination with I₂ and an oxidizing agent is as follows:

Oxidation of I⁻ to form the electrophilic iodinating species (e.g., HOI). nih.gov

The π-electrons of the activated tyrosine ring attack the electrophile (I⁺ or polarized HOI), forming a resonance-stabilized carbocation intermediate (a sigma complex).

A base (e.g., water) removes a proton from the ring, restoring aromaticity and yielding 3-iodo-L-tyrosine.

Controlling the stoichiometry to one equivalent of the iodinating agent relative to tyrosine is critical to favor monoiodination over the formation of diiodotyrosine. nih.gov

Sulfation with Chlorosulfonic Acid: The sulfation of the phenolic hydroxyl group of 3-iodo-L-tyrosine with chlorosulfonic acid (ClSO₃H) proceeds via a nucleophilic attack of the phenolic oxygen on the sulfur atom of chlorosulfonic acid. This reaction can be viewed as the formation of a sulfate ester.

The mechanism is generally considered to be:

The lone pair of electrons on the phenolic oxygen atom of 3-iodo-L-tyrosine attacks the electrophilic sulfur atom of chlorosulfonic acid.

The chloride ion is displaced as a leaving group.

A subsequent deprotonation of the oxonium ion intermediate, often by a weak base or solvent molecule, yields the final product, this compound, as a sulfate ester.

This reaction is typically rapid and exothermic, necessitating careful temperature control to prevent degradation and the formation of undesired byproducts. google.com The use of a solvent mixture can help to manage the reaction conditions. google.com

Advanced Purification and Isolation Techniques (e.g., Chromatography on Polystyrene Resin, Crystallization)

Chromatography on Polystyrene Resin: Following synthesis, the crude product requires significant purification to achieve research-grade quality. Reversed-phase chromatography is a highly effective technique. Polystyrene-divinylbenzene (PS-DVB) resins are particularly useful for this purpose due to their chemical stability and aromatic nature, which allows for strong π-π interactions with the phenyl and iodophenyl rings of the target molecule and related impurities.

The separation mechanism relies on the differential partitioning of the components between the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid) and the stationary polystyrene resin. The highly aromatic nature of the target compound allows for strong retention on the PS-DVB column, enabling effective separation from less hydrophobic starting materials and reagents. Iodinated polystyrene derivatives themselves have been studied for their properties, indicating the potential for strong interaction between the iodinated analyte and the polystyrene stationary phase. nih.gov

Crystallization: Crystallization is a critical final step for obtaining highly pure material and is often used after chromatographic purification. The choice of solvent system is paramount for successful crystallization of modified amino acids. gea.com For a zwitterionic and sulfated molecule like this compound, crystallization can often be induced by adjusting the pH of a concentrated aqueous solution to the isoelectric point, thereby minimizing its solubility. google.com

Common crystallization techniques include:

Cooling Crystallization: Dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce supersaturation and crystal growth.

Anti-Solvent Crystallization: Adding a solvent in which the compound is insoluble (an anti-solvent, such as a lower alcohol or acetone) to a solution of the compound, causing it to precipitate. google.com

Evaporative Crystallization: Slowly evaporating the solvent from a solution, thereby increasing the concentration of the solute until it crystallizes.

The presence of additives, such as surfactants or polyvalent alcohols, can sometimes be used to improve crystal quality and size. google.com

TechniquePrincipleApplication to Target Compound
Polystyrene Resin Chromatography Differential partitioning based on hydrophobicity and π-π interactions.Separation of the aromatic, iodinated product from polar starting materials and inorganic salts.
Crystallization Controlled precipitation from a supersaturated solution.Final purification step to obtain high-purity, crystalline solid suitable for analytical standards. gea.com

Chemical Derivatization for Specialized Research Applications

The structure of this compound offers multiple handles for chemical derivatization, including the primary amine, the carboxylic acid, and the aromatic ring. These modifications allow for the synthesis of molecular probes and reagents for specialized research applications.

Conjugation Chemistry for Molecular Probe Development (e.g., Chelate Formation for Lanthanide Labeling)

The development of molecular probes, particularly for techniques like time-resolved fluorescence resonance energy transfer (TR-FRET), often requires the stable incorporation of a lanthanide ion. This is achieved by attaching a chelating agent to the molecule of interest. This compound can be derivatized to incorporate such chelates.

A common strategy involves modifying the primary amine or the carboxylic acid of the tyrosine backbone. For example, the amine can be reacted with an N-hydroxysuccinimide (NHS) ester-functionalized chelator, such as a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to form a stable amide bond. researchgate.net Alternatively, the carboxylic acid can be activated (e.g., with carbodiimides) and coupled to an amine-functionalized chelator.

These lanthanide chelates, once complexed with a suitable lanthanide ion (e.g., Europium or Terbium), can serve as donor fluorophores in FRET-based assays. researchgate.net The rigidity of the linker connecting the chelate to the tyrosine derivative is an important factor for obtaining strong signals in techniques that rely on dipole-dipole coupling, such as pseudocontact shift (PCS) NMR spectroscopy. researchgate.net

Synthesis of Derivatives for Immunoassay Research (e.g., Non-Radioactive Immunoassay Development)

This compound and its derivatives are valuable reagents in the development of immunoassays, particularly for studying protein tyrosine sulfation. nih.govnih.gov For non-radioactive immunoassays, such as enzyme-linked immunosorbent assays (ELISA), derivatives of the target molecule are required as immunogens, competitors, or detection reagents.

Hapten-Carrier Conjugates for Immunogen Synthesis: To generate antibodies that specifically recognize the sulfotyrosine moiety, the small molecule (hapten) must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). iaea.org The carboxylic acid group of this compound can be activated and coupled to the lysine (B10760008) residues on the carrier protein to form stable amide linkages. This hapten-carrier conjugate is then used to immunize animals to produce polyclonal or monoclonal antibodies. nih.gov

Labeled Tracers for Competitive Immunoassays: In a competitive immunoassay format, a labeled version of the analyte is required. For a non-radioactive assay, this involves conjugating this compound to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase) or a fluorescent tag. The conjugation chemistry often targets the primary amine of the tyrosine, ensuring that the key antigenic features (the sulfated iodophenyl group) remain exposed for antibody recognition.

The development of these derivatives has been instrumental in creating tools like the PSG2 monoclonal antibody, which can detect sulfotyrosine-containing proteins in complex biological samples via Western blotting or be used for their affinity purification. nih.gov

Radiochemical Synthesis and Isotopic Tracer Production (e.g., Radiolabeling of Related Iodothyronines)

The production of isotopically labeled versions of this compound and related iodothyronines is crucial for their use as tracers in biochemical and physiological studies. Isotopic labeling involves the incorporation of an isotope, which can be either a radionuclide (radioisotopic labeling) or a stable, non-radioactive isotope (stable isotope labeling). nih.govsymeres.com These tracers allow for the sensitive detection and quantification of the molecule's passage through a metabolic pathway or biological system. nih.gov

Radioiodination for Tracer Synthesis

Radioiodination is a primary method for producing tracers of iodinated compounds like this compound. The choice of iodine radioisotope depends on the intended application, such as preclinical imaging, clinical diagnostics with Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), or in vitro assays. researchgate.netmdpi.com

Table 1: Common Radioisotopes of Iodine and Their Applications

Isotope Half-life Primary Emissions Primary Application
Iodine-123 (¹²³I) 13.22 hours Gamma (159 keV) SPECT Imaging researchgate.netopenmedscience.com
Iodine-124 (¹²⁴I) 4.18 days Positron (β+), Gamma PET Imaging researchgate.netmdpi.com
Iodine-125 (¹²⁵I) 59.4 days Gamma (35.5 keV) In vitro assays, autoradiography, preclinical SPECT mdpi.comnih.gov

| Iodine-131 (¹³¹I) | 8.02 days | Beta (β-), Gamma (364 keV) | Theranostics (therapy and imaging) researchgate.netwikipedia.org |

Methodologies for introducing radioiodine into tyrosine and its derivatives can be broadly classified into direct and indirect labeling.

Direct Radioiodination

Direct methods involve the electrophilic aromatic substitution of a radioiodine atom onto an activated aromatic ring, such as the phenol group of a tyrosine residue. mdpi.com This is the most common approach for labeling tyrosine-containing molecules. The process requires an oxidizing agent to convert the radioiodide (typically supplied as NaI) into a more electrophilic species (I⁺). mdpi.comnih.gov

Key steps and reagents in direct radioiodination include:

Oxidizing Agents : Several oxidizing agents are commonly used, each with distinct advantages regarding reactivity and mildness of conditions. nih.govnih.gov

Chloramine-T : A strong and effective oxidizing agent that facilitates high-yield radioiodination. revvity.comresearchgate.net However, its harsh nature can potentially lead to the oxidation of sensitive functional groups within the molecule. mdpi.comrevvity.com

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) : A milder, water-insoluble oxidizing agent. revvity.com The reaction occurs on the surface of the solid-phase reagent, minimizing direct exposure of the substrate to the oxidant in solution, which can be advantageous for sensitive molecules. nih.govrevvity.com

Lactoperoxidase : An enzymatic method that uses hydrogen peroxide to catalyze the oxidation of iodide. It is considered a very mild labeling method. invivopharm.com

Reaction Conditions : Direct radioiodination of tyrosine-containing compounds is typically performed in a buffered solution at a pH between 7.0 and 8.0, proceeding for a short duration (5-15 minutes) at room temperature to minimize potential degradation. mdpi.comnih.gov The reaction is subsequently quenched by adding a reducing agent like sodium metabisulfite. mdpi.comakjournals.com

High radiochemical yields (≥80%) have been reported for the direct radioiodination of L-tyrosine and L-alpha-methyltyrosine using the Iodogen method in a heterogeneous aqueous system. nih.gov

Indirect Radioiodination

Indirect labeling methods are employed when the target molecule lacks a suitable site for direct iodination (like a tyrosine residue) or when the direct labeling conditions might compromise its biological activity. researchgate.netmdpi.com This approach involves a prosthetic group (also known as a bifunctional labeling agent), which is a small molecule that is first radioiodinated and then conjugated to the target molecule. nih.govresearchgate.net

Bolton-Hunter Reagent : A classic example is the N-succinimidyl ester of 3-(4-hydroxyphenyl)propionic acid. invivopharm.com The phenolic ring of this reagent is first radioiodinated. Subsequently, the active N-succinimidyl ester reacts with primary amine groups (e.g., the ε-amino group of a lysine residue) on the target molecule to form a stable amide bond. This method is non-oxidative and thus less harsh on the target protein or peptide. revvity.com

Organotin Precursors : Arylstannanes (organotin compounds) are highly effective precursors for radioiodination. mdpi.comuni-mainz.de The tributyltin group is introduced at the desired position on the aromatic ring. This precursor then undergoes an iododestannylation reaction, where the C-Sn bond is cleaved and replaced with a radioiodine atom under mild oxidative conditions. nih.govnih.gov This method offers high regioselectivity and efficiency. mdpi.comuni-mainz.de A significant challenge is the removal of toxic organotin byproducts from the final radiolabeled product. uni-mainz.de

Stable Isotope Labeling for Non-Radioactive Tracers

For applications where radioactivity is not required or desired, such as studies using mass spectrometry (MS) or nuclear magnetic resonance (NMR), stable isotope labeling is the preferred method. nih.govsymeres.com This involves synthesizing the target molecule using starting materials enriched with heavy isotopes.

Common Stable Isotopes : The most frequently used stable isotopes in biological research are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). symeres.com

Synthetic Strategy : The synthesis of stable isotope-labeled iodothyronines, such as ¹³C₉-¹⁵N-labeled 3,5-diiodothyronine (B1216456) (T₂) and thyroxine (T₄), has been reported. nih.gov These syntheses often involve multi-step routes starting from commercially available labeled amino acids (e.g., ¹³C₉-¹⁵N-L-tyrosine). The isotopic labels are incorporated into the core structure of the molecule, providing a robust tracer for metabolic studies analyzed by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Table 2: Comparison of Isotopic Labeling Methodologies

Methodology Key Features Typical Isotopes Common Precursors/Reagents Advantages Disadvantages
Direct Radioiodination Electrophilic substitution on an activated aromatic ring. mdpi.com ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I Tyrosine residue; Chloramine-T, Iodogen. mdpi.comrevvity.com Simple, rapid, high specific activity. revvity.cominvivopharm.com Harsh conditions may damage sensitive molecules; limited to molecules with suitable residues. mdpi.com
Indirect Radioiodination Two-step process: label a prosthetic group, then conjugate. nih.gov ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I Bolton-Hunter reagent, organotin derivatives. invivopharm.comuni-mainz.de Milder conditions, site-specific labeling possible, applicable to diverse molecules. researchgate.netrevvity.com More complex synthesis, may alter molecule's properties due to linker/prosthetic group. researchgate.net

| Stable Isotope Labeling | Total synthesis using isotopically enriched starting materials. nih.gov | ²H, ¹³C, ¹⁵N | Labeled amino acids (e.g., ¹³C₉-¹⁵N-L-tyrosine). nih.gov | Non-radioactive, suitable for MS and NMR, provides detailed structural/metabolic data. nih.govsymeres.com | Complex and often lengthy synthesis, higher cost of starting materials. |

Molecular and Cellular Mechanisms of O 3 Iodo 4 Sulfooxy Phenyl L Tyrosine Action

Enzymatic Formation and Biotransformation of Triiodothyronine Sulfate (B86663)

The transformation of T3 into T3S and its subsequent metabolic fate are governed by a series of enzymatic reactions that are crucial for maintaining thyroid hormone balance.

Role of Phenolsulfotransferases in the Sulfation of Thyroid Hormones

The enzymatic sulfation of thyroid hormones is a primary pathway for their metabolism, catalyzed by a family of enzymes known as phenolsulfotransferases (SULTs). oup.com This process involves the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the phenolic hydroxyl group of the iodothyronine. oup.com

Several SULT isoforms, including SULT1A1, 1A3, 1B1, 1C2, and 1E1, have been shown to sulfate iodothyronines in vitro. oup.com In humans, SULT1A1 is considered the primary enzyme responsible for the sulfation of diiodothyronine (T2). oup.comnih.gov Studies have shown that the developing fetus possesses substantial sulfation capacity, which may serve as a protective mechanism against excessive exposure to active T3. oup.comnih.gov Iodothyronine sulfates are found at high concentrations in fetal blood and persist into early postnatal life, underscoring the importance of this metabolic pathway during development. oup.comoup.com

Key Phenolsulfotransferase Isoforms in Thyroid Hormone Sulfation

SULT IsoformKnown Substrate(s)Significance in Thyroid Metabolism
SULT1A13,3'-Diiodothyronine (3,3'-T2), other iodothyroninesConsidered the primary enzyme for T2 sulfation in humans and is expressed in fetal liver, lung, and brain. oup.comnih.gov
SULT1A3Dopamine (B1211576), other iodothyroninesExpressed at high levels in early fetal development, particularly in the liver. oup.comnih.gov
SULT1B1, 1C2, 1E1Various iodothyronines (in vitro)Contribute to the overall sulfation capacity of iodothyronines. oup.com

Peripheral Metabolism and Deconjugation Pathways of O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine

Once formed, T3S is rapidly metabolized in the periphery. nih.gov In humans, the metabolic clearance rate of T3S is high, estimated at approximately 127-135 liters per day. nih.govosti.gov The primary route of T3S disposal is through deiodination, which accounts for about 92% of its clearance. nih.govosti.gov

Deconjugation, the removal of the sulfate group to regenerate the parent hormone T3, is another critical metabolic pathway. This reaction is catalyzed by sulfatases. This "reactivation" pathway suggests that T3S can act as a reservoir of inactive hormone from which active T3 can be liberated when needed. nih.govnih.gov This is particularly relevant in conditions like fetal development, where T3S levels are high. nih.gov The deconjugation can occur in tissues like the liver and also by bacterial sulfatases in the intestine, allowing for reabsorption of the liberated T3 in an enterohepatic cycle. nih.gov

Interaction with Deiodinase Enzymes (e.g., DIO1 activity on sulfated thyroid hormone metabolites)

The interaction between sulfation and deiodination is a cornerstone of thyroid hormone metabolism. Deiodinase enzymes (DIOs) are responsible for removing iodine atoms from iodothyronines, a process that can either activate or inactivate the hormone. wikipedia.org

Sulfation has a profound effect on how deiodinases process thyroid hormones. Specifically, sulfation of the phenolic hydroxyl group blocks outer ring deiodination (ORD) but strongly stimulates inner ring deiodination (IRD) by the type I deiodinase (DIO1). nih.gov For example, the IRD of T3 sulfate by human DIO1 is about 40 times faster than the IRD of non-sulfated T3. oup.com Similarly, sulfation of T4 blocks its conversion to active T3 and instead promotes its rapid degradation via IRD. oup.comnih.gov This indicates that sulfation is a crucial step in the irreversible inactivation and disposal of thyroid hormones. nih.govnih.gov DIO1, located primarily in the liver and kidney, therefore plays a significant role in clearing sulfated thyroid hormones from circulation. nih.govnih.gov

Effect of Sulfation on Type I Deiodinase (DIO1) Activity

SubstrateDeiodination PathwayEffect of Sulfation on Reaction Rate
T4 (Thyroxine)Outer Ring Deiodination (ORD) to T3Blocked nih.gov
T4 (Thyroxine)Inner Ring Deiodination (IRD) to rT3SStrongly stimulated (~200-fold in rats) oup.com
T3 (Triiodothyronine)Inner Ring Deiodination (IRD) to T2SStrongly stimulated (~40-fold) oup.com

Molecular Interactions within Biological Systems

The biological significance of T3S is further defined by its interactions with cellular components, including receptors and other enzymes.

Receptor Binding and Activation Studies (e.g., Indirect Effects on Thyroid Hormone Receptors via Metabolism to T3)

Direct binding studies have shown that T3S has no intrinsic biological activity and does not bind to nuclear thyroid hormone receptors (TRs). nih.govnih.gov In studies using pituitary cells, T3S failed to displace radiolabeled T3 from nuclear receptors, confirming its lack of direct thyromimetic effect. nih.gov Thyroid hormone receptors are nuclear receptors that, when bound by an agonist like T3, modulate the transcription of target genes. colostate.eduub.edu

However, T3S can exert indirect effects. Its biological activity is dependent on its conversion back to T3 through the action of sulfatases. nih.gov In cell culture systems that possess sulfatase activity, such as human dermal fibroblasts, T3S can exhibit a small fraction of the activity of T3. nih.gov This demonstrates that T3S can serve as a prohormone, providing a source of active T3 at the tissue level, which can then bind to and activate thyroid hormone receptors. nih.gov

Modulation of Enzymatic Activities by this compound

The primary way T3S modulates enzymatic activity is by serving as a preferred substrate for certain enzymes, thereby influencing metabolic pathways. As discussed, T3S is a highly preferred substrate for the type I deiodinase (DIO1), which rapidly deiodinates and degrades it. nih.govoup.com This rapid clearance prevents T3S from accumulating under normal conditions. nih.gov

In states where DIO1 activity is inhibited (e.g., by the drug propylthiouracil) or during fetal development when DIO1 activity is low, plasma levels of T3S increase. nih.govnih.gov This suggests that the activity of DIO1 is a major regulator of circulating T3S concentrations. By being a superior substrate, T3S can competitively inhibit the deiodination of other substrates, although its primary role is considered to be a clearance pathway that is accelerated by sulfation. nih.gov The sulfotransferase enzymes themselves are also subject to regulation, which can, in turn, affect the rate of T3S formation and subsequent metabolic events. nih.gov

Investigation of Membrane Transporter Systems for Thyroid Hormone Derivatives

The cellular uptake and efflux of thyroid hormones and their derivatives are critical regulatory steps that determine their intracellular concentration and availability for metabolic activation, inactivation, and interaction with nuclear receptors. This process is mediated by a variety of membrane transporter proteins. While the transport mechanisms for canonical thyroid hormones are increasingly understood, the systems responsible for the transport of their sulfated derivatives, such as this compound, have been a subject of more recent investigation.

Recent research has identified members of the solute carrier 22 (SLC22) family, particularly the organic anion transporters (OATs), as key players in the transport of sulfated iodothyronines. nih.gov This discovery has shifted the focus towards understanding the substrate specificity and physiological role of these transporters in thyroid hormone homeostasis.

A 2023 study systematically screened the SLC22 family and found that several members of the OAT clade are capable of transporting sulfated thyroid hormones. nih.gov Specifically, human SLC22A8 (OAT3) and SLC22A9, as well as mouse mSLC22A27 and mSLC22A29, demonstrated significant uptake of sulfated iodothyronines. nih.gov This is a pivotal finding, as it suggests a potential pathway for the cellular entry and exit of compounds like this compound.

The substrate specificity of these OATs is notably broad, encompassing a wide range of endogenous and exogenous organic anions. physiology.org For instance, OAT1 (SLC22A6) and OAT3 (SLC22A8) are known to transport uremic toxins such as indoxyl sulfate and p-cresol (B1678582) sulfate, which are structurally related to sulfated tyrosine derivatives. nih.govnih.gov This multi-specificity suggests that these transporters may handle a variety of sulfated metabolites, including derivatives of iodotyrosine. nih.gov

In contrast, the highly specific thyroid hormone transporter MCT8 (monocarboxylate transporter 8) has been shown to not transport sulfated iodothyronines. This highlights the existence of distinct pathways for the transport of canonical thyroid hormones versus their sulfated counterparts.

The following tables summarize the findings on the transport of various sulfated iodothyronines and related compounds by members of the SLC22 family.

Table 1: Uptake of Sulfated Iodothyronines by Select Human and Mouse SLC22 Family Members

TransporterSubstrateUptake (Fold over control)
hSLC22A8 (OAT3)T3S (3,3',5-Triiodothyronine Sulfate)Strong Induction
hSLC22A9T3S (3,3',5-Triiodothyronine Sulfate)Strong Induction
mSLC22A27T4S (Thyroxine Sulfate)~17-fold
mSLC22A29T4S (Thyroxine Sulfate)Strong Induction

Data derived from a study on novel thyroid hormone transporters. nih.gov

Table 2: Substrate Profile of Key Organic Anion Transporters

TransporterEndogenous SubstratesExogenous Substrates (Examples)
SLC22A6 (OAT1)Urate, Prostaglandins, Indoxyl sulfate, p-Cresol sulfateAntivirals, Antibiotics, Diuretics
SLC22A8 (OAT3)Estrone-3-sulfate, Urate, Indoxyl sulfate, p-Cresol sulfateStatins, Methotrexate, Diuretics

This table provides a general overview of the types of substrates transported and is not exhaustive. nih.govnih.gov

The investigation into these SLC22 family members opens up new avenues for understanding the molecular and cellular mechanisms of action for sulfated thyroid hormone derivatives. Future research will likely focus on elucidating the precise kinetics and substrate-transporter interactions for specific compounds like this compound to fully comprehend their physiological and pathological roles.

Preclinical Pharmacokinetic and Metabolic Profiling of O 3 Iodo 4 Sulfooxy Phenyl L Tyrosine

Absorption and Systemic Distribution in Animal Models

No specific data is available on the absorption and systemic distribution of O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine in animal models. Typically, studies in this area would investigate the extent and rate of absorption following oral and intravenous administration in species such as rats and dogs. Key parameters that would be determined include bioavailability, the time to reach maximum plasma concentration (Tmax), and the distribution of the compound into various tissues. The impact of the sulfate (B86663) group on membrane permeability and absorption would be a key area of investigation.

Metabolite Identification and Quantitative Analysis of Biotransformation Products (e.g., Conversion to T3 and T2)

There is no available information detailing the specific metabolic pathways of this compound, including its potential conversion to triiodothyronine (T3) and diiodothyronine (T2). Metabolic profiling studies would typically involve the incubation of the compound with liver microsomes or hepatocytes from various preclinical species to identify potential metabolites. In vivo studies would then confirm and quantify these metabolites in plasma, urine, and feces. A crucial aspect of such an investigation would be to determine the extent of deiodination and desulfation, key metabolic routes for thyroid hormone derivatives.

The metabolic fate of related sulfated thyroid hormones, such as triiodothyronine sulfate (T3S), involves rapid clearance primarily through deiodination. It is plausible that this compound could undergo similar biotransformation.

Table 1: Hypothetical Metabolite Profile of this compound in Rat Plasma

MetaboliteChemical StructurePercentage of Total Drug-Related Material
Parent CompoundThis compoundData not available
Desulfated Metabolite3-Iodo-L-tyrosineData not available
Deiodinated MetaboliteO-[4-(sulfooxy)phenyl]-L-tyrosineData not available
T33,5,3'-Triiodo-L-thyronineData not available
T23,5-Diiodo-L-thyronineData not available
This table is for illustrative purposes only, as no experimental data is currently available.

Excretion Pathways and Clearance Kinetics in Preclinical Species

Specific data on the excretion pathways and clearance kinetics of this compound are not available. Preclinical studies would aim to determine the primary routes of elimination, whether through urine, feces, or bile. The total body clearance and elimination half-life would be calculated from plasma concentration-time data following intravenous administration. For related sulfated iodothyronines, biliary excretion of the intact sulfate conjugate and renal excretion of deiodinated metabolites are common pathways.

Preclinical Dose-Response Relationships in Pharmacokinetic Parameters (e.g., Cmax, AUC)

Information on the dose-response relationship of pharmacokinetic parameters for this compound is not present in the available literature. Such studies would involve administering a range of doses to animal models and measuring the resulting peak plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve, AUC). This analysis is critical for understanding the dose proportionality of the compound's pharmacokinetics and for informing dose selection for further non-clinical and clinical studies.

Table 2: Hypothetical Dose-Response Pharmacokinetic Parameters in a Preclinical Model

Dose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)
1Data not availableData not available
10Data not availableData not available
100Data not availableData not available
This table is for illustrative purposes only, as no experimental data is currently available.

Structure Activity Relationship Sar and Structural Biology of O 3 Iodo 4 Sulfooxy Phenyl L Tyrosine Analogues

Elucidation of Structural Determinants Governing Biological Activity and Metabolism

The biological activity and metabolic fate of O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine and its analogues are dictated by the interplay of its constituent chemical moieties. Key structural determinants include the position and nature of halogen substituents, the presence of the sulfooxy group, and the stereochemistry of the amino acid core.

Research on related iodinated amino acids has shown that the position of the iodine atom on the phenyl ring is a critical determinant of biological activity. For instance, studies on iodinated L-phenylalanine analogues revealed that the position of iodine significantly affects affinity for amino acid transporters like the L-type amino acid transporter 1 (LAT1) and LAT2. nih.gov An iodo group at the 3-position of the benzene (B151609) ring was found to increase the affinity for both LAT1 and LAT2, while an iodine at the 2-position selectively increased affinity for LAT1. nih.gov This suggests that the 3-iodo substitution in this compound is a key feature governing its interaction with specific protein targets.

The sulfooxy group introduces a significant negative charge and increases hydrophilicity. This modification dramatically alters the molecule's interaction with protein binding sites compared to its non-sulfated counterpart, 3-iodotyrosine. In enzyme active sites, this group can form strong ionic interactions or hydrogen bonds with positively charged (e.g., arginine, lysine) or polar amino acid residues. For example, in tyrosine kinases, the substrate's hydroxyl group is crucial for binding and phosphorylation; replacing it with a sulfooxy-phenyl ether would fundamentally change its interaction profile within the active site. nih.gov

The metabolism is also heavily influenced by these structural features. The ether linkage may be subject to cleavage by etherase enzymes, while the sulfooxy group can be hydrolyzed by sulfatases. The presence of the iodine atom may also influence the rate and pathway of metabolic degradation.

Table 1: Influence of Structural Modifications on Biological Properties of Tyrosine Analogues

Structural FeatureModificationPredicted Impact on Biological ActivityRationale
Iodine Position 3-Iodo vs. 2-Iodo or 4-IodoAlters affinity and selectivity for transporters and enzymes. nih.govThe position of the bulky halogen atom affects steric fit and electronic interactions within protein binding pockets. nih.gov
Sulfate (B86663) Group Presence vs. AbsenceIncreases water solubility; introduces a potential key binding interaction (ionic/H-bond).The negatively charged sulfate can form strong electrostatic interactions with complementary residues in a target protein.
Ether Linkage Ether vs. Direct C-C bondChanges conformational flexibility and metabolic stability.An ether bond introduces different bond angles and rotational freedom compared to a biphenyl (B1667301) structure and can be a target for specific metabolic enzymes.
Amino Acid Core L-Tyrosine vs. D-TyrosineLikely abolishes or significantly reduces activity at stereospecific targets.Most biological targets (enzymes, receptors) are chiral and selectively recognize L-amino acids.

Design and Synthesis of Chemically Modified Analogues for Mechanistic Investigations

The synthesis of such analogues typically involves multi-step chemical processes. The general strategy for synthesizing the parent compound would likely start with L-tyrosine. The phenolic hydroxyl group would be protected, followed by regioselective iodination at the 3-position of the phenyl ring. The protected tyrosine would then be coupled with a 4-hydroxyphenyl sulfate precursor via an ether synthesis reaction (e.g., Williamson ether synthesis), followed by deprotection steps to yield the final product.

Analogues for mechanistic studies could include:

Deiodinated Analogue: O-[4-(sulfooxy)phenyl]-L-tyrosine would help quantify the contribution of the iodine atom to binding affinity and activity.

Desulfated Analogue: O-(3-Iodo-4-hydroxyphenyl)-L-tyrosine would clarify the role of the negatively charged sulfate group in molecular recognition.

Positional Isomers: Synthesizing the 2-iodo isomer could reveal steric or electronic constraints within the target binding site, drawing on findings that show positional differences affect transporter affinity. nih.gov

Alternative Halogen Analogues: Replacing iodine with bromine or chlorine would probe the importance of halogen size and polarizability for the interaction.

Backbone Modifications: Analogues with a D-tyrosine core or a modified peptide backbone can be used to investigate stereospecificity and proteolytic stability. nih.govresearchgate.net

These tailored molecules are invaluable for detailed SAR studies, helping to build a comprehensive picture of how the parent compound interacts with its biological targets. researchgate.net

Computational Modeling and Molecular Dynamics Simulations of Compound-Target Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide powerful in silico tools to visualize and analyze the interactions between this compound and its potential protein targets at an atomic level. nih.gov

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein, generating a model of the complex. For a hypothetical kinase target, docking could predict how the iodinated and sulfated phenyl ring fits into the ATP-binding site or a substrate-binding pocket. The docking score provides an estimate of the binding affinity, allowing for the comparison of different analogues. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted binding pose over time (e.g., up to 500 nanoseconds or longer). mdpi.com These simulations model the dynamic movements of the compound and the protein, providing insights into:

Conformational Stability: Whether the compound remains stably bound in the active site or if it undergoes significant conformational changes or dissociation. nih.gov

Key Intermolecular Interactions: The specific hydrogen bonds, ionic interactions, and hydrophobic contacts that stabilize the complex can be tracked throughout the simulation. For example, MD could reveal the stability of an ionic bond between the sulfooxy group and a lysine (B10760008) residue in the binding pocket.

Water Dynamics: The role of water molecules in mediating the interaction between the ligand and the protein can be elucidated.

These computational approaches can guide the design of new analogues with improved affinity or selectivity by identifying which functional groups are most critical for binding and which regions of the molecule can be modified. mdpi.com

Applications of Iodinated Amino Acids as Noncanonical Amino Acids in Protein Structural Studies (e.g., X-ray Scattering Techniques)

Iodinated amino acids, such as 3-iodotyrosine, are valuable tools in structural biology as noncanonical amino acids (ncAAs). nih.gov The incorporation of these ncAAs into proteins provides a powerful method for determining protein structures, particularly through X-ray crystallography. acs.org

The key advantage of iodine is its high atomic number, making it a heavy atom that scatters X-rays much more strongly than the carbon, nitrogen, and oxygen atoms that constitute the bulk of a protein. This property is exploited in phasing methods used to solve the three-dimensional structures of proteins.

Single-Wavelength Anomalous Diffraction (SAD): By incorporating an iodinated amino acid like 3-iodotyrosine or 4-iodophenylalanine at a specific site within a protein, the iodine atom can be used as a source of anomalous scattering. nih.gov This anomalous signal helps to solve the "phase problem" in X-ray crystallography, which is a major bottleneck in determining a new protein structure. The heavy iodine atom provides the necessary reference points to calculate the phases of the diffraction pattern, ultimately leading to an electron density map and the final protein structure.

Gaining Structural Insights: The use of iodine as a heavy-atom label has been successfully employed to gain structural insights into various biomolecules, including peptides and proteins. nih.gov For example, it has been used to identify the precise location of an iodinated residue within a lipid membrane via X-ray diffraction, probing structural changes in transmembrane domains. nih.gov

Although this compound is a more complex molecule than 3-iodotyrosine, its iodinated moiety makes it conceptually suitable for similar applications if it can be incorporated into a protein, either through chemical synthesis of a peptide or potentially through genetic code expansion techniques.

Analytical Methodologies for O 3 Iodo 4 Sulfooxy Phenyl L Tyrosine in Research

Advanced Chromatographic and Spectroscopic Characterization Techniques

The structural characterization and quantification of O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine would likely employ a combination of advanced chromatographic separation and spectroscopic detection methods. High-performance liquid chromatography (HPLC) is a foundational technique for the separation of iodoamino acids and related compounds. akjournals.comnih.govsielc.com For a molecule like this compound, which possesses both hydrophobic (iodinated phenyl ring) and hydrophilic (sulfate and amino acid groups) moieties, reversed-phase HPLC (RP-HPLC) would be a suitable approach. nih.gov

A typical RP-HPLC method would utilize a C8 or C18 column, which separates compounds based on their hydrophobicity. akjournals.comnih.gov A gradient elution system, employing a mobile phase consisting of an aqueous component with an acid modifier like trifluoroacetic acid (TFA) and an organic solvent such as acetonitrile (B52724), would be effective for resolving the analyte from other components in a sample. nih.govucl.ac.uk Detection is commonly achieved using a photodiode-array (PDA) detector, which can monitor absorbance at multiple wavelengths, with 280 nm being a characteristic wavelength for tyrosine-containing compounds. akjournals.comnih.gov

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of such molecules. creative-proteomics.com When coupled with HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, offering a high degree of confidence in identification. High-resolution mass spectrometry (HRMS) would be particularly valuable for confirming the elemental composition of the parent ion and its fragments. researchgate.net Tandem mass spectrometry (MS/MS) analysis would be used to obtain structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.gov The labile nature of the sulfooxy group would be a key consideration in the development of MS methods. nih.govelsevierpure.com

Below is a hypothetical data table summarizing potential chromatographic and spectroscopic parameters for the analysis of this compound.

ParameterDescription
Chromatography
TechniqueReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
ColumnC18, 5 µm particle size, e.g., 2.1 mm x 150 mm
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase BAcetonitrile with 0.1% TFA
ElutionGradient elution, e.g., 5% to 50% B over 35 minutes
Flow Rate0.2 mL/min
DetectionPhotodiode-Array (PDA) at 280 nm
Spectrometry
TechniqueElectrospray Ionization Mass Spectrometry (ESI-MS)
ModeNegative ion mode (to detect the sulfated compound)
AnalysisHigh-Resolution Mass Spectrometry (HRMS) for accurate mass
Tandem Mass Spectrometry (MS/MS) for structural fragmentation

Development and Validation of Immunoassays for Quantitative Analysis in Biological Matrices (e.g., Radioimmunoassay)

For the quantitative analysis of this compound in biological samples like plasma or serum, immunoassays offer high sensitivity and throughput. A radioimmunoassay (RIA) is a classic and highly sensitive competitive immunoassay technique that could be developed for this purpose. asu.educoherentmarketinsights.com The development of an RIA for a small molecule (hapten) like this compound presents specific challenges, primarily because the molecule itself is not immunogenic. iaea.org

The initial step involves rendering the molecule immunogenic by covalently coupling it to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). iaea.org This conjugate is then used to immunize animals (e.g., rabbits or goats) to produce polyclonal antibodies that specifically recognize the hapten. nih.gov

A critical component of the RIA is the radiolabeled tracer. iaea.org This would involve synthesizing a version of this compound labeled with a radioisotope, typically Iodine-125 (¹²⁵I) due to its suitable half-life and gamma emission. The RIA is based on the principle of competition between the unlabeled analyte in the sample and a fixed amount of the radiolabeled tracer for a limited number of antibody binding sites. tandfonline.comacs.org After an incubation period, the antibody-bound fraction is separated from the free fraction, and the radioactivity of the bound fraction is measured. The concentration of the analyte in the sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve.

The validation of such an assay would involve assessing its performance characteristics, as detailed in the table below.

Validation ParameterDescriptionAcceptance Criteria
Specificity Ability of the antibody to bind solely to the target analyte.Cross-reactivity with structurally related molecules (e.g., 3-iodotyrosine, tyrosine sulfate) should be minimal.
Sensitivity The lowest concentration of the analyte that can be reliably detected.Defined by the lower limit of quantification (LLOQ).
Accuracy The closeness of the measured value to the true value.Determined by spike-recovery experiments; recovery should be within a predefined range (e.g., 85-115%).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Assessed by intra-assay and inter-assay coefficients of variation (CV), typically requiring CVs to be <15%.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.A linear response should be observed over a defined concentration range with a high correlation coefficient (R² > 0.99).

Radiometric Detection and Quantification for Tracer Studies

Radiometric detection is a powerful methodology for conducting tracer studies to investigate the in vivo or in vitro fate of this compound. This involves synthesizing the compound with a radioactive isotope, creating a radiotracer that is chemically identical to the non-radioactive molecule but detectable through its radioactive emissions. frontiersin.org

For a molecule containing iodine, radioisotopes of iodine such as ¹²³I or ¹³¹I could be incorporated. Alternatively, other parts of the molecule could be labeled, for instance with Carbon-14 (¹⁴C) or Tritium (³H). For imaging studies like Positron Emission Tomography (PET), a positron-emitting isotope such as Fluorine-18 (¹⁸F) could be incorporated into an analog of the molecule. frontiersin.orgacs.org Radiolabeled amino acid tracers are widely used in oncologic imaging to study tumor metabolism. frontiersin.orgradiologykey.com

Once the radiolabeled this compound is administered to a biological system (e.g., cell culture or an animal model), its distribution, uptake, and metabolism can be tracked over time. nih.govmpi-cbg.de Quantification is achieved by measuring the amount of radioactivity in various tissues or cellular compartments at different time points. This can be done through techniques like liquid scintillation counting for discrete samples or through non-invasive imaging techniques like PET or Single-Photon Emission Computed Tomography (SPECT) for in vivo studies. researchgate.net

Research findings from such studies could provide critical information on the pharmacokinetics and biodistribution of the compound. A hypothetical tracer study might yield data as presented in the table below, showing the tissue distribution of a radiolabeled version of the compound at a specific time point post-administration.

Tissue% Injected Dose per Gram (%ID/g)
Blood1.5 ± 0.3
Liver5.2 ± 0.8
Kidney12.6 ± 2.1
Brain0.1 ± 0.02
Muscle0.8 ± 0.1
Tumor (if applicable)4.5 ± 0.7

These radiometric studies are fundamental for understanding the biological behavior of the compound, providing insights that are often unattainable through non-radiometric methods.

Emerging Research Applications and Future Directions for O 3 Iodo 4 Sulfooxy Phenyl L Tyrosine

Exploration as a Biochemical Probe for Dissecting Thyroid Hormone Signaling Pathways

The unique structure of O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine makes it an ideal candidate for development as a biochemical probe to dissect the intricate signaling pathways of thyroid hormones. Thyroid hormone actions are mediated through both classical genomic pathways, involving nuclear receptors that control gene expression, and non-genomic pathways initiated at the cell membrane. creative-diagnostics.comaffbiotech.commdpi.com

A labeled version of this compound (e.g., with a radioactive isotope or fluorescent tag) could be used to trace the metabolic journey of sulfated iodotyrosines. This would allow researchers to identify and characterize the specific transporters responsible for their cellular uptake and efflux. It could also be instrumental in studying the tissue-specific activity of sulfatase enzymes. scispace.com By monitoring the conversion of the sulfated probe back to its non-sulfated form, scientists can quantify the rate and location of this potential bioactivation step. nih.gov

Such a probe would be invaluable for investigating how diseases or physiological states alter the activity of these metabolic pathways. For example, it could help clarify why high levels of sulfated iodothyronines are found during fetal development and in certain illnesses. oup.comoup.com Ultimately, using this compound as a probe could illuminate new regulatory checkpoints in thyroid hormone signaling, offering a more detailed picture of how hormone action is fine-tuned at the cellular level. creative-diagnostics.com

Development of Diagnostic Tools in Preclinical Imaging (Drawing from Related Tyrosine Derivative Research)

Drawing from extensive research on other tyrosine derivatives, there is a strong rationale for developing this compound into a sophisticated diagnostic tool for preclinical imaging. nih.gov Various analogs of L-tyrosine, labeled with positron-emitting radionuclides, have been successfully used as tracers in Positron Emission Tomography (PET) to visualize metabolic processes in living organisms. nih.goveur.nl

For example, radiolabeled tyrosine derivatives are used to image amino acid transport and metabolism, which are often upregulated in tumors. These tracers can provide clear images with high sensitivity. By labeling this compound with an appropriate isotope (e.g., Iodine-124 or Fluorine-18), a novel PET tracer could be created. Such a tool would not only track the biodistribution of this specific molecule but could also be designed to non-invasively measure the in vivo activity of sulfatase enzymes. Regions with high sulfatase activity would cleave the sulfate (B86663) group, trapping the radiolabeled iodotyrosine moiety inside the cells, leading to a detectable signal. This could provide unprecedented spatial and temporal information about thyroid hormone activation pathways in preclinical models of thyroid disease, neurodevelopmental disorders, and cancer.

Tyrosine Derivative TracerImaging ModalityPrimary Research ApplicationKey Findings
O-[11C]methyl-L-tyrosinePETTumor imaging (amino acid transport)Demonstrated suitability for clinical use with low uptake in normal organs, suggesting potential for whole-body tumor imaging.
O-(2-[18F]fluoroethyl)-L-tyrosine (18F-FET)PETCerebral tumor imagingAccumulates in tumor tissues, providing clearer images of brain tumors compared to the standard tracer 18F-FDG.
α-deuterated [18F]fluorinated aromatic amino acidsPETImaging of dopamine (B1211576) and serotonin (B10506) synthesisα-deuteration is hypothesized to create superior tracers for studying neurotransmitter synthesis in the living brain.

Identification of Unexplored Biological Roles and Associated Pathways

Beyond its established role in thyroid hormone metabolism, this compound or its de-sulfated metabolites may have unexplored biological functions, particularly in neurotransmitter pathways. The structural precursor, 3-Iodo-L-tyrosine, is a known inhibitor of tyrosine hydroxylase. nih.gov This enzyme is the rate-limiting step in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. wikipedia.orgnih.govsigmaaldrich.com

The synthesis of these crucial neurotransmitters begins with L-tyrosine. youtube.comyoutube.com By inhibiting tyrosine hydroxylase, 3-Iodo-L-tyrosine can alter dopamine levels. This interaction suggests that iodotyrosines, previously considered mere intermediates in thyroid hormone synthesis, could play a direct role in modulating neurological function.

Therefore, future research should investigate whether this compound or its activated form can influence the catecholamine pathway. This could reveal a novel link between thyroid metabolism and neurotransmitter regulation, opening up new avenues for understanding the neurological symptoms associated with thyroid disorders. Exploring these potential off-target effects is essential for a complete understanding of the compound's biological significance and could uncover new therapeutic applications in neurology or endocrinology.

Q & A

Q. Yield Optimization Strategies :

  • Temperature control : Lower temperatures (0–5°C) during iodination reduce poly-iodination byproducts.
  • Catalytic methods : Use of Lewis acids (e.g., TiCl₄) to enhance regioselectivity, as seen in analogous tyrosine derivative syntheses.
  • Purification : Reverse-phase HPLC or preparative TLC to isolate the target compound from unreacted starting materials or isomers.

Advanced: Regioselectivity in Iodination

Q: How do iodination reagents influence the regioselectivity and purity of This compound?

A:
Regioselectivity is highly reagent-dependent:

  • Iodine Monochloride (ICl) : Favors mono-iodination at the 3-position due to its moderate electrophilicity, but may require stoichiometric control to avoid di-iodination.
  • N-Iodosuccinimide (NIS) : Provides better control under mild conditions (e.g., acetonitrile/H₂O), minimizing over-iodination.
  • Electrophilic directing groups : The sulfooxy group at the 4-position electronically deactivates the ring, directing iodination to the 3-position. Competing pathways (e.g., 5-iodo byproducts) can arise if steric hindrance is insufficient.

Q. Purity Assessment :

  • LC-MS : Quantifies mono- vs. di-iodinated impurities (e.g., m/z shifts of +126 Da per iodine atom).
  • ¹H-NMR : Aromatic proton splitting patterns distinguish 3-iodo (doublet of doublets) from 5-iodo isomers.

Analytical Characterization

Q: What spectroscopic and chromatographic methods are most effective for characterizing This compound, and how are data contradictions resolved?

A:
Primary Methods :

  • ¹H/¹³C-NMR : Confirms regiochemistry via aromatic proton signals (e.g., deshielded H-2 and H-6 in the 3-iodo isomer).
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (C₁₅H₁₃INO₆S; expected m/z ~486.92).
  • IR Spectroscopy : Identifies sulfate ester stretching (~1250–1200 cm⁻¹) and phenolic -OH (~3400 cm⁻¹).

Q. Resolving Contradictions :

  • X-ray Crystallography : Definitive structural assignment if crystalline derivatives are obtainable (e.g., Boc-protected analogs in ).
  • Comparative Retention Times : Cross-validate HPLC retention times with synthesized reference standards.

Biochemical Interactions

Q: What in vitro models are suitable for studying the interaction of This compound with tyrosine kinases or phosphatases?

A:
Model Systems :

  • Recombinant Enzymes : Use purified tyrosine kinases (e.g., EGFR, Src) or phosphatases (PTP1B) to assess competitive inhibition via radioactive (³²P/¹⁴C) or fluorogenic assays.
  • Cell-Based Assays : Transfect HEK293 or CHO cells with kinase/phosphatase reporters to monitor intracellular phosphorylation dynamics (e.g., Western blot for phospho-tyrosine residues).

Q. Methodological Considerations :

  • Substrate Mimicry : The compound’s sulfated group may mimic phosphorylated tyrosine, requiring controls to distinguish direct enzyme inhibition from competitive binding.
  • Dose-Response Curves : IC₅₀ values should be normalized to endogenous tyrosine levels (typically 50–100 µM in cell culture).

Safety and Handling

Q: What are the critical safety precautions for handling This compound, given its GHS classifications?

A:
Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure (Category 4 acute toxicity).
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles (GHS H332).
  • Storage : -20°C in airtight, light-resistant containers to prevent degradation (sulfate esters are hygroscopic and light-sensitive).

Q. Emergency Protocols :

  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : Immediate flushing with water for skin/eye contact; seek medical evaluation due to potential iodine toxicity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.